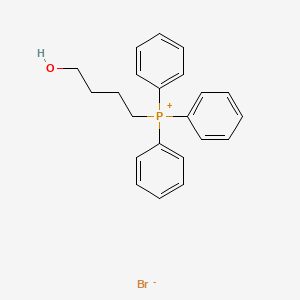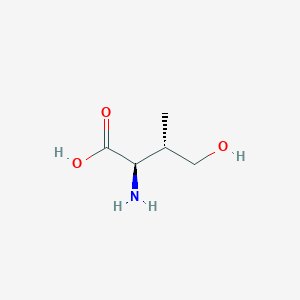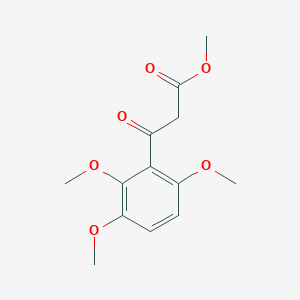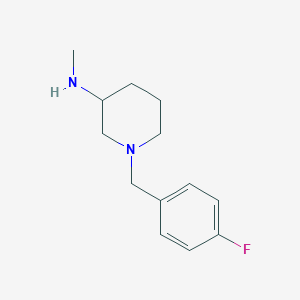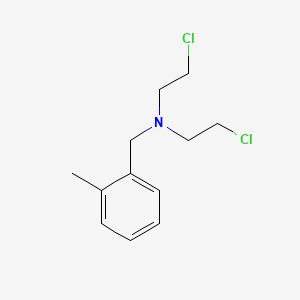
N,N-Bis(2-chloroethyl)-o-methylbenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-o-methylbenzylamine: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is further connected to an o-methylbenzyl group. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-o-methylbenzylamine typically involves the reaction of o-methylbenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
o-Methylbenzylamine+2(2-chloroethyl chloride)→this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(2-chloroethyl)-o-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-Bis(2-ethyl)-o-methylbenzylamine.
Substitution: N,N-Bis(2-aminoethyl)-o-methylbenzylamine or N,N-Bis(2-mercaptoethyl)-o-methylbenzylamine.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-o-methylbenzylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical tool to study cellular processes.
Medicine: Explored as a potential chemotherapeutic agent due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-o-methylbenzylamine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen or oxygen in DNA, proteins, and other macromolecules. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s molecular targets include DNA, RNA, and various enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
N,N-Bis(2-chloroethyl)-o-methylbenzylamine can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)amine: A simpler analog without the o-methylbenzyl group.
N,N-Bis(2-chloroethyl)-N-methylamine: Similar structure but with a methyl group instead of the o-methylbenzyl group.
N,N-Bis(2-chloroethyl)-N-phenylamine: Contains a phenyl group instead of the o-methylbenzyl group.
Uniqueness: The presence of the o-methylbenzyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for selective biological interactions, making it distinct from its analogs.
Propiedades
Número CAS |
30377-48-1 |
|---|---|
Fórmula molecular |
C12H17Cl2N |
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H17Cl2N/c1-11-4-2-3-5-12(11)10-15(8-6-13)9-7-14/h2-5H,6-10H2,1H3 |
Clave InChI |
ZTVWBPHEDHURJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


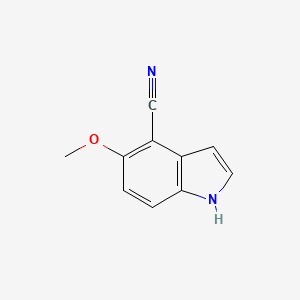
![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)

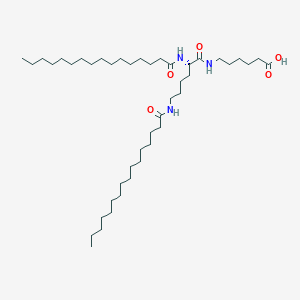

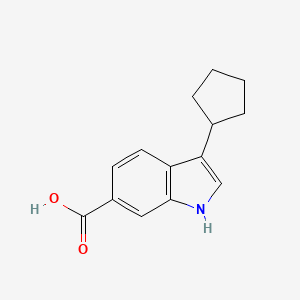
![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)

![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
